tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[45]decane-2-carboxylate is a complex organic compound with the molecular formula C13H22INO4 It is characterized by a spirocyclic structure, which includes an iodinated methyl group and a tert-butyl ester functional group
Preparation Methods
The synthesis of tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the iodinated methyl group: This step often involves the use of iodomethane (CH3I) under basic conditions to introduce the iodinated methyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol (C4H9OH) in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodinated methyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate or sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In chemical reactions, the iodinated methyl group can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s spirocyclic structure may interact with specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.
tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: This compound also features a spirocyclic structure but includes a ketone functional group.
The uniqueness of tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4
Properties
Molecular Formula |
C14H24INO3 |
---|---|
Molecular Weight |
381.25 g/mol |
IUPAC Name |
tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-8-7-14(10-16)6-4-5-11(9-15)18-14/h11H,4-10H2,1-3H3 |
InChI Key |
XEGXXMPNXYWNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.